1-(5-CHLORO-2-METHOXYBENZOYL)-1H-1,3-BENZODIAZOLE
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Overview
Description
1-(5-Chloro-2-methoxybenzoyl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C14H10ClN3O2 It is known for its unique structure, which includes a benzodiazole ring substituted with a 5-chloro-2-methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-1H-1,3-benzodiazole typically involves the reaction of 5-chloro-2-methoxybenzoic acid with appropriate reagents to form the desired benzodiazole derivative. One common method includes the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate, followed by aminolysis with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide. This intermediate is then subjected to chlorosulfonation and aminolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of commercially available starting materials, such as 5-chlorosalicylic acid and phenethylamine, is preferred to ensure scalability and economic viability .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxybenzoyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted benzodiazole derivatives .
Scientific Research Applications
1-(5-Chloro-2-methoxybenzoyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-2-methoxybenzoyl)-4-propylpiperazine
- 1-(5-chloro-2-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine
- 4-amino-1-benzylpiperidine
Uniqueness
1-(5-Chloro-2-methoxybenzoyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both a benzodiazole ring and a 5-chloro-2-methoxybenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
benzimidazol-1-yl-(5-chloro-2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-14-7-6-10(16)8-11(14)15(19)18-9-17-12-4-2-3-5-13(12)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOANEJUYIDYXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641118 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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